
2-(4-フルオロフェニル)オキサゾール
概要
説明
2-(4-Fluorophenyl)oxazole (2-FPO) is an organic compound with a unique structure and properties. It is a heterocyclic compound containing both an oxazole and an aromatic ring. It is a colorless solid that is soluble in organic solvents. 2-FPO has been studied extensively due to its potential applications in the pharmaceutical, agricultural, and materials science industries.
科学的研究の応用
医薬品化学
オキサゾールとその誘導体、特に2-(4-フルオロフェニル)オキサゾールは、医薬品化学において重要なヘテロ環式化合物です . これらは、多数の医薬品や生物学的に関連する分子の構成要素となっています . これらの化合物におけるヘテロ原子または官能基の存在は、多くの場合、生物学的応答における選択的な特異性を付与します .
抗菌活性
オキサゾール誘導体は、顕著な抗菌活性を示すことが証明されています . 例えば、一連のオキサゾール誘導体を合成し、様々な細菌株に対する抗菌活性を調べました .
抗がん活性
オキサゾール誘導体は、抗がん剤としても可能性を示しています . オキサゾール誘導体における置換パターンは、抗がん性などの生物活性解明において重要な役割を果たします .
抗炎症活性
オキサゾール誘導体は、抗炎症活性を示すことが分かっています . これは、新しい抗炎症薬の開発において有益です .
抗糖尿病活性
一部のオキサゾール誘導体は、抗糖尿病活性を示しています . これは、糖尿病の新しい治療法の開発に役立つ可能性を示唆しています .
抗肥満および抗酸化活性
オキサゾール誘導体は、抗肥満および抗酸化活性を示すことが証明されています . これらの特性は、肥満や酸化ストレス関連疾患の治療に役立つ可能性があります .
新しい化学物質の合成
オキサゾールは、医薬品化学における新しい化学物質の合成において重要な中間体です . 近年、この文脈におけるオキサゾールの有用性は高まっています .
磁気回収可能触媒に関する研究
有機合成の分野では、オキサゾールは磁気回収可能触媒に関する研究に使用されてきました . 磁性ナノ粒子は、高い安定性を有するだけでなく、表面を容易に修飾することができ、この方法から効率的な触媒を調製することができます .
将来の方向性
Oxazole derivatives, including 2-(4-Fluorophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being studied for their potential therapeutic applications, and it is expected that more research will be conducted on these compounds in the future .
特性
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWONCNRYPUJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610286 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885268-39-3 | |
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing fluorine-18 labeled radiopharmaceuticals for P-gp imaging?
A1: P-glycoprotein (P-gp) plays a crucial role in limiting drug entry into the brain, and its dysfunction is implicated in various neurological diseases []. While carbon-11 labeled radiopharmaceuticals are commonly used for P-gp imaging, the longer half-life of fluorine-18 makes it highly desirable for broader clinical application. This is because it allows for longer imaging times and easier transportation of the radiotracer. The research aimed to synthesize and evaluate novel fluorine-18 labeled compounds, including one containing 2-(4-Fluorophenyl)oxazole, as potential P-gp imaging agents [].
Q2: How does the 2-(4-Fluorophenyl)oxazole-containing compound interact with P-gp in vivo?
A2: The study investigated a compound named 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, referred to as compound 1a []. While the exact mechanism of interaction between compound 1a and P-gp wasn't elucidated in this study, researchers demonstrated its P-gp substrate potential. In vivo experiments using Mdr1a/b((-/-))Bcrp1((-/-)) mice (lacking P-gp) showed significantly higher brain uptake of the compound compared to wild-type mice, indicating that P-gp actively transports this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

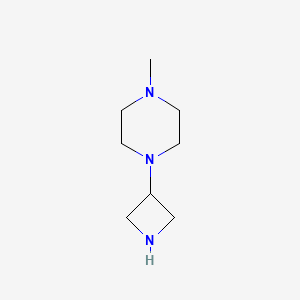
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
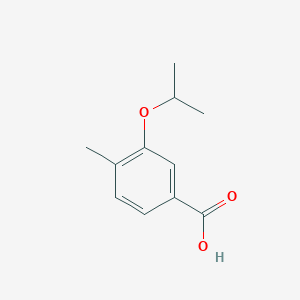
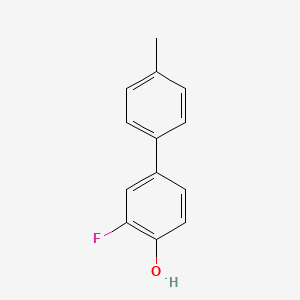

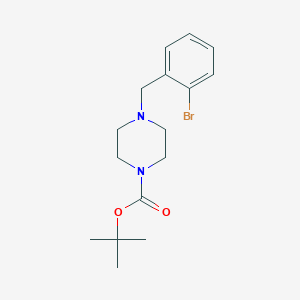
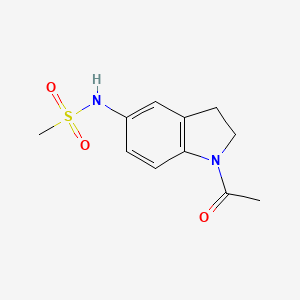
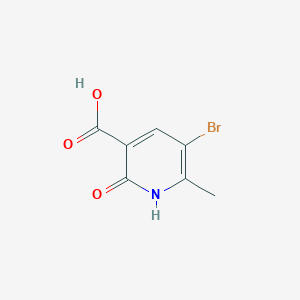

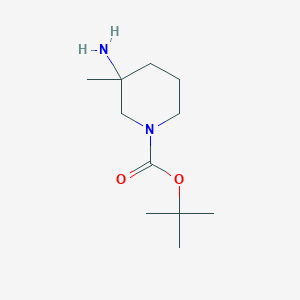
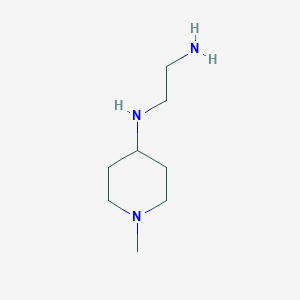
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

